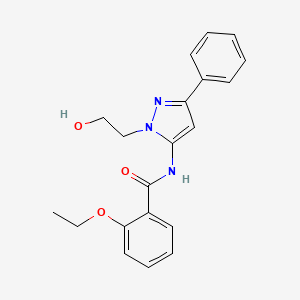

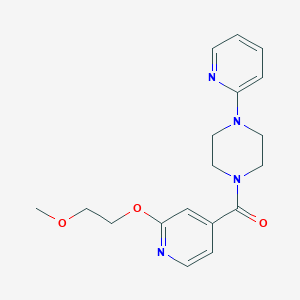

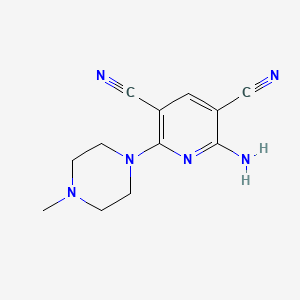

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, starting with the formation of core structures followed by functionalization. For instance, Saeed et al. (2020) detailed the synthesis of antipyrine derivatives, highlighting methods that could be adaptable for synthesizing 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide. They reported the synthesis of compounds via good yields and characterized them spectroscopically, indicating a methodological framework for synthesizing complex benzamides (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals significant intermolecular interactions, such as hydrogen bonding, which contribute to their stability and reactivity. Saeed et al. (2020) utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to elucidate the molecular interactions within antipyrine derivatives. These analyses offer insights into the molecular structure of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide, emphasizing the importance of hydrogen bonds and π-interactions in defining its structure (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, influenced by their functional groups and molecular structure. The study by Saeed et al. (2020) on antipyrine derivatives shows how modifications in the benzamide moiety can lead to diverse chemical behaviors, suggesting similar potential reactivity for 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide. These reactions can be pivotal in further derivatization or functional applications of the molecule (Saeed et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. The crystalline structure analysis by Saeed et al. (2020) provides a foundation for understanding these properties in related compounds. Such analysis is essential for predicting the behavior of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide in different environments and for its formulation in potential applications (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the molecular structure of benzamide derivatives. The work by Saeed et al. (2020), through DFT calculations and Hirshfeld surface analysis, outlines the chemical environment and potential reactivity patterns that could be expected for 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide. Understanding these properties is vital for its application in synthesis and the development of new compounds (Saeed et al., 2020).

Applications De Recherche Scientifique

Synthesis and Anti-influenza Activity

New Routes to Benzamide-Based Compounds : A study by Hebishy et al. (2020) outlines a novel synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, specifically against the H5N1 subtype. The synthesized compounds demonstrated antiviral activities with viral reduction rates between 85-65% against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Glucokinase Activation for T2DM Treatment

Acetylenyl Benzamide Derivatives : Research by Park et al. (2015) involved the design and synthesis of novel acetylenyl-containing benzamide derivatives as glucokinase activators for treating Type 2 diabetes mellitus (T2DM). These compounds were found to increase glucokinase activity, with some showing significant in vitro and in vivo efficacy, highlighting their potential as therapeutic agents for T2DM (Park et al., 2015).

Antiproliferative Activity and p53 Pathway Interference

Benzamide Derivatives with Pyrazole or Indazole Nucleus : Raffa et al. (2019) synthesized benzamide derivatives incorporating pyrazole or indazole moieties, evaluating their antiproliferative activity against human lung carcinoma cells. Compound 26c, in particular, was noted for its ability to induce intrinsic apoptotic pathways by activating p53, demonstrating potential for cancer therapy (Raffa et al., 2019).

Novel Syntheses and Characterizations

Synthesis of Pyrazole Derivatives and Their Antitumor Activities : Cui et al. (2019) focused on synthesizing 1H-benzofuro[3,2-c]pyrazole derivatives, evaluating their tumor cell growth inhibitory activity. Some derivatives showed high potency against leukemia and lung tumor cells, indicating their potential as antitumor agents (Cui, Tang, Zhang, & Liu, 2019).

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-2-26-18-11-7-6-10-16(18)20(25)21-19-14-17(22-23(19)12-13-24)15-8-4-3-5-9-15/h3-11,14,24H,2,12-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIMWVGTBYTZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)

![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)